molecular formula C18H23NO3 B2390031 4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one CAS No. 847272-87-1

4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one

Cat. No.: B2390031
CAS No.: 847272-87-1
M. Wt: 301.386
InChI Key: CWNHBBAHVWKHSF-UHFFFAOYSA-N
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Description

4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one is a synthetic chromen-2-one (coumarin) derivative featuring a 7-methyl substituent on the chromenone core and a piperidine moiety substituted with a hydroxyethyl group at the 4-position.

Properties

IUPAC Name

4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13-5-6-16-14(11-18(21)22-17(16)10-13)12-19-8-3-2-4-15(19)7-9-20/h5-6,10-11,15,20H,2-4,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNHBBAHVWKHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333505
Record name 4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

847272-87-1
Record name 4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate diketone. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the hydroxyethyl group is attached to the nitrogen atom of the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chromenone core can be reduced to a dihydrochromenone.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydrochromenone.

    Substitution: Introduction of various functional groups onto the piperidine ring.

Scientific Research Applications

4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The chromenone core may also play a role in the compound’s biological activity by interacting with DNA or proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one and related analogs:

Compound Core Substituents Heterocyclic Amine Molecular Formula Molecular Weight Key Physical/Biological Data
Target Compound 7-methyl, 4-[(2-(2-hydroxyethyl)piperidinyl)methyl] Piperidine (hydroxyethyl-substituted) C₁₉H₂₅NO₄ 331.41 g/mol Data not explicitly provided; inferred hydrophilicity from hydroxyethyl group
Compound 2r 7-hydroxy, 8-[(4-(hydroxymethyl)piperidinyl)methyl], 3-(4-methoxyphenyl) Piperidine (hydroxymethyl-substituted) C₂₄H₂₈N₂O₅ 424.50 g/mol Yield: 27%; mp 195–197 °C
7-Hydroxy-8-(4-methylpiperidinylmethyl)-4-propyl-chromen-2-one 7-hydroxy, 8-[(4-methylpiperidinyl)methyl], 4-propyl Piperidine (4-methyl-substituted) C₁₉H₂₅NO₃ 315.41 g/mol ChemSpider ID: 4544465
6-Hydroxy-7-methyl-4-[(2-methylpiperidinyl)methyl]chromen-2-one 6-hydroxy, 7-methyl, 4-[(2-methylpiperidinyl)methyl] Piperidine (2-methyl-substituted) C₁₈H₂₃NO₃ 301.39 g/mol MDL: MFCD05676584
4-[(3-Chlorophenylpiperazinyl)methyl]-7-methoxy-chromen-2-one 7-methoxy, 4-[(3-chlorophenylpiperazinyl)methyl] Piperazine (3-chlorophenyl-substituted) C₂₁H₂₂ClN₃O₃ 399.87 g/mol Data not provided; Cl substituent suggests lipophilicity
6-Chloro-7-methyl-4-[(4-methylpiperazinyl)methyl]chromen-2-one 6-chloro, 7-methyl, 4-[(4-methylpiperazinyl)methyl] Piperazine (4-methyl-substituted) C₁₇H₂₀ClN₃O₂ 349.82 g/mol Synonyms include STK718813, ZINC20412513

Key Observations :

Structural Variations: Heterocyclic Amine Type: The target compound uses a piperidine ring, while analogs like and employ piperazine, which has two nitrogen atoms, altering electronic and steric properties. Substituent Position: Substituents at the 6-, 7-, or 8-positions on the chromenone core significantly affect bioactivity. Functional Groups: The hydroxyethyl group in the target compound contrasts with hydroxymethyl (), methyl (), or chloro () groups, influencing solubility and hydrogen-bonding capacity .

Physicochemical Properties :

  • Melting Points : Compound 2r (mp 195–197°C) suggests higher crystallinity compared to less polar analogs.
  • Molecular Weight : All compounds fall within 300–425 g/mol, adhering to Lipinski’s rule for drug-likeness.
  • Hydrogen Bonding : Hydroxy and methoxy groups (e.g., ) may enhance interactions with biological targets, as hydrogen bonding is critical in molecular recognition .

Synthetic Accessibility :

  • Yields for similar compounds (e.g., 27% for ) indicate moderate synthetic efficiency. The hydroxyethyl group in the target compound may require protective group strategies, complicating synthesis.

Biological Activity

4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one is a synthetic compound belonging to the chromenone class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core with a piperidine moiety, which contributes to its biological properties. The IUPAC name is this compound, and it has a molecular formula of C_{22}H_{30}N_{2}O_{5}.

Anticancer Properties

Recent studies have indicated that derivatives of chromenones exhibit significant anticancer activity. For instance, compounds similar to this compound have shown the ability to inhibit cancer cell proliferation through various pathways.

Table 1: Anticancer Activity of Chromenone Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BHeLa3.5Cell cycle arrest
4-Hydroxy A549 4.0 Inhibition of angiogenesis

Neuroprotective Effects

Chromone derivatives have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound shows potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment.

Table 2: AChE Inhibition Activity

Compound NameIC50 (μM)Reference
4-Hydroxy2.0
4-Methyl1.5
4-Hydroxy-Ethyl 1.8

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties, showing efficacy in reducing pro-inflammatory cytokines in vitro.

Case Study: Inhibition of TNF-alpha Production
In a study involving macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The ability to inhibit AChE and other enzymes involved in neurotransmitter degradation.
  • Cell Signaling Modulation : Interaction with signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

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